molecular formula C9H13N5O3 B14280604 2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol CAS No. 123062-34-0

2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol

Cat. No.: B14280604
CAS No.: 123062-34-0
M. Wt: 239.23 g/mol
InChI Key: WQAFYWATYVUPBH-UHFFFAOYSA-N
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Description

2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system attached to a propane-1,2,3-triol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol typically involves the reaction of a purine derivative with a suitable triol precursor. One common method involves the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with propane-1,2,3-triol under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted purine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The purine ring system allows it to mimic natural nucleotides, enabling it to bind to enzymes and receptors involved in nucleic acid metabolism . This binding can inhibit or modulate the activity of these enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol is unique due to its specific combination of a purine ring with a propane-1,2,3-triol moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

123062-34-0

Molecular Formula

C9H13N5O3

Molecular Weight

239.23 g/mol

IUPAC Name

2-[(6-aminopurin-9-yl)methyl]propane-1,2,3-triol

InChI

InChI=1S/C9H13N5O3/c10-7-6-8(12-4-11-7)14(5-13-6)1-9(17,2-15)3-16/h4-5,15-17H,1-3H2,(H2,10,11,12)

InChI Key

WQAFYWATYVUPBH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(CO)(CO)O)N

Origin of Product

United States

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